molecular formula C6H3NOS B6279747 4-formylthiophene-3-carbonitrile CAS No. 59786-34-4

4-formylthiophene-3-carbonitrile

Cat. No.: B6279747
CAS No.: 59786-34-4
M. Wt: 137.16 g/mol
InChI Key: CASZDPMYYAXNTB-UHFFFAOYSA-N
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Description

The strategic placement of formyl and cyano groups on a thiophene (B33073) ring, as seen in 4-formylthiophene-3-carbonitrile, creates a molecule with significant potential as a versatile intermediate. The electron-withdrawing nature of both substituents activates the thiophene ring for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in heterocyclic chemistry. bldpharm.comnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can be substituted for a benzene ring in biologically active molecules, often without loss of activity and sometimes with improved properties. acs.org This characteristic has led to the incorporation of the thiophene nucleus into a wide array of pharmaceuticals, including anti-inflammatory drugs like lornoxicam (B1675139) and antipsychotic agents. bldpharm.comacs.org

The utility of thiophenes extends beyond medicinal chemistry into materials science, where they are integral components of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The sulfur atom in the thiophene ring can participate in beneficial drug-receptor interactions and influences the electronic properties of materials. nih.gov The diverse biological and material applications of thiophene-based compounds underscore the importance of this heterocyclic system. nih.govresearchgate.net

Functionalized heterocyclic compounds are indispensable building blocks in organic synthesis, serving as the foundation for the construction of complex molecular architectures. nih.govsigmaaldrich.comthieme-connect.com These molecules, which include derivatives of pyridine (B92270), pyrimidine (B1678525), and thiophene, are characterized by the presence of one or more reactive functional groups attached to the heterocyclic core. nih.govresearchgate.net These functional groups, such as the formyl and nitrile moieties in this compound, provide handles for further chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science research. sigmaaldrich.coma2bchem.com

The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into these cyclic structures alters their physicochemical properties, such as electronic distribution, hydrogen bonding capacity, and metabolic stability. nih.gov This tunability makes functionalized heterocycles essential for developing new pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

While the broader field of thiophene chemistry has a rich history dating back to its discovery in the late 19th century, specific research into this compound is not well-documented in publicly available literature. acs.org Early studies on thiophenes focused on their synthesis and basic reactivity, with significant research into substituted thiophenes emerging in the mid-20th century. acs.org However, a detailed historical account of the synthesis or study of this compound, in particular, remains elusive. The scientific record contains more information on related isomers, such as 3-formylthiophene-2-carbonitrile (B3190337) and 5-formylthiophene-3-carbonitrile, suggesting that this compound may be a less common or more recently explored derivative. The development of synthetic methods for polysubstituted thiophenes, such as the Gewald reaction, has paved the way for the potential synthesis of a wide variety of such compounds, including this compound. sciforum.net

Data Tables

Table 1: General Properties of Thiophene and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Key Features
ThiopheneC₄H₄S84.14Aromatic, five-membered ring with one sulfur atom. nih.govacs.org
Thiophene-3-carbonitrileC₅H₃NS109.15Thiophene with a nitrile group at the 3-position. thermofisher.com
3-ThiophenecarboxaldehydeC₅H₄OS112.15Thiophene with a formyl group at the 3-position. fishersci.ca
This compoundC₆H₃NOS137.16Data for this specific compound is not widely available.

Table 2: Common Synthetic Reactions for Thiophene Derivatives

Reaction NameDescriptionKey Reactants
Gewald ReactionA multi-component reaction to synthesize 2-aminothiophenes. sciforum.netα-Active methylene (B1212753) ketone or aldehyde, a cyano-activated methylene compound, and elemental sulfur.
Paal-Knorr SynthesisSynthesis of thiophenes from 1,4-dicarbonyl compounds.1,4-Dicarbonyl compound and a sulfurizing agent (e.g., phosphorus pentasulfide).
Vilsmeier-Haack ReactionA method to introduce a formyl group onto an aromatic ring.An activated aromatic compound, phosphorus oxychloride, and a substituted formamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59786-34-4

Molecular Formula

C6H3NOS

Molecular Weight

137.16 g/mol

IUPAC Name

4-formylthiophene-3-carbonitrile

InChI

InChI=1S/C6H3NOS/c7-1-5-3-9-4-6(5)2-8/h2-4H

InChI Key

CASZDPMYYAXNTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)C#N)C=O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Formylthiophene 3 Carbonitrile

Regioselective Functionalization Approaches to Thiophene (B33073) Rings

Achieving 3,4-disubstitution on a thiophene ring necessitates overcoming the intrinsic reactivity of the α-positions. Modern synthetic chemistry offers several powerful techniques to control regioselectivity, including the functionalization of pre-substituted thiophene precursors where existing groups direct incoming reagents to specific sites.

Directed ortho-Metalation Strategies for Thiophene Derivatization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing group (DG) on the ring, which coordinates to an organometallic base, guiding deprotonation to an adjacent position. For the synthesis of 4-formylthiophene-3-carbonitrile, a logical approach involves the formylation of a 3-cyanothiophene precursor. sigmaaldrich.com In this scenario, the cyano group at the C3 position is poised to direct metalation to the C4 position.

While the C2 position is also adjacent to the cyano group, the steric bulk of certain bases can favor deprotonation at the less-hindered C4 position. The choice of the organometallic base is therefore critical in achieving the desired regioselectivity.

Highly hindered amide bases are effective for the directed metalation of electron-poor heteroarenes. Among the most powerful and widely used reagents for this purpose is chloro(2,2,6,6-tetramethylpiperidino)magnesium, often used as its lithium chloride adduct, TMPMgCl·LiCl. nih.gov This complex is commonly referred to as the Knochel-Hauser base. clockss.org

TMPMgCl·LiCl exhibits high kinetic basicity but relatively low nucleophilicity due to its steric bulk. This combination allows for the efficient deprotonation of even weakly acidic C-H bonds adjacent to directing groups, while minimizing side reactions like nucleophilic addition. clockss.org In the context of 3-substituted thiophenes, TMPMgCl·LiCl has been shown to selectively deprotonate the ring. clockss.orgresearchgate.net For a substrate like 3-cyanothiophene, this reagent can induce metalation at the C4 position, generating a magnesiated thiophene intermediate ready for subsequent functionalization.

Table 1: Key Organometallic Reagents in Thiophene Derivatization

Reagent Name Common Abbreviation Formula Key Application
Knochel-Hauser Base TMPMgCl·LiCl C₉H₁₈ClLiMgN Regioselective deprotonation (metalation) of aromatic and heteroaromatic C-H bonds.
Butyl Lithium n-BuLi C₄H₉Li Strong base and nucleophile used for lithiation reactions.

The presence of lithium chloride (LiCl) in organometallic reagents like TMPMgCl·LiCl is not incidental; it plays a crucial role in the reactivity and solubility of the organomagnesium species. LiCl is known to break down the dimeric or oligomeric aggregates of Grignard and other organomagnesium reagents in ethereal solvents like tetrahydrofuran (B95107) (THF).

This deaggregation leads to the formation of more reactive monomeric species. Furthermore, LiCl enhances the solubility of the organometallic intermediates formed during the reaction. This prevents the precipitation of intermediates on the surface of reactants and ensures a homogeneous reaction medium, which often leads to faster reactions, higher yields, and improved reproducibility.

Formylation Reactions of Thiophene Precursors

Once the thiophene ring is regioselectively metalated at the C4 position, the next step is the introduction of the formyl group (-CHO). This is typically achieved by quenching the organometallic intermediate with a suitable electrophilic formylating agent.

A widely used and efficient method for formylation is the reaction of the organometallic intermediate with an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.com The magnesiated thiophene, generated in situ from 3-cyanothiophene and TMPMgCl·LiCl, acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF.

This addition reaction forms a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to release the desired aldehyde, this compound. This method is popular due to the low cost, ready availability, and convenient handling of DMF. clockss.org

While quenching with DMF is a standard procedure, other formylation methods exist and can be applied depending on the substrate and desired conditions.

Table 2: Comparison of Formylation Methodologies

Method Reagents Substrate Requirement Key Features
DMF Quench Organometallic intermediate + DMF Requires prior metalation of the substrate. Versatile, common, and uses readily available reagents.
Vilsmeier-Haack Reaction POCl₃ + DMF Electron-rich aromatic/heteroaromatic rings. organic-chemistry.orgwikipedia.org A classic method for direct formylation without pre-metalation. The Vilsmeier reagent is a relatively weak electrophile. chemistrysteps.com
Rieche Formylation Dichloromethyl methyl ether + Lewis Acid (e.g., TiCl₄) Electron-rich aromatic compounds. dbpedia.orgwikipedia.org Provides ortho-formylation of phenols and other activated rings. wikipedia.org
Duff Reaction Hexamethylenetetramine (Hexamine) + Acid Highly activated rings, such as phenols. wikipedia.org Often results in ortho-formylation but can be inefficient. wikipedia.org

| Formylation via Halogen-Metal Exchange | 4-Bromo-3-cyanothiophene + n-BuLi, then DMF | Halogenated precursor required. | A powerful and common alternative to direct C-H activation for introducing the formyl group. |

For a substrate like 3-cyanothiophene, which is electron-deficient due to the nitrile group, classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Rieche formylations would likely be challenging. chemistrysteps.com A more practical alternative to direct C-H metalation would be to start with a 4-bromo-3-cyanothiophene precursor. This precursor could undergo a halogen-metal exchange, for instance with butyl lithium, to generate a lithiated species at the C4 position, which could then be quenched with DMF to yield the target molecule.

Nitrile Group Introduction Strategies

The introduction of the nitrile (cyano) group onto the thiophene ring is a critical step in the synthesis of this compound. A predominant strategy involves incorporating the nitrile functionality from the outset of the reaction sequence, typically by using a starting material that already contains the cyano group.

This approach is exemplified in the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.org In this reaction, the nitrile group is supplied by an active methylene (B1212753) nitrile, such as malononitrile (B47326) (NC-CH₂-CN) or ethyl cyanoacetate (B8463686) (NC-CH₂-COOEt). organic-chemistry.org These reagents condense with a carbonyl compound (an aldehyde or ketone) and elemental sulfur to form the thiophene ring. wikipedia.org The first step of the reaction mechanism is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, which forms a stable α,β-unsaturated nitrile intermediate. wikipedia.org Subsequent addition of sulfur and intramolecular cyclization yields the substituted thiophene, carrying the nitrile group at the 3-position. wikipedia.org

While the Gewald reaction typically yields a 2-amino substituted product, the nitrile group itself is efficiently incorporated from the starting nitrile-containing reactant. umich.edu This strategy of building the ring with the nitrile group already in place is a common and effective method for accessing thiophene-3-carbonitrile scaffolds.

Multicomponent Reactions Incorporating Thiophene and Nitrile Functionalities

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient tools in organic synthesis for building molecular complexity. nih.govresearchgate.net For the synthesis of thiophenes bearing a nitrile group, the Gewald three-component reaction is the most prominent and widely utilized MCR. researchgate.netorganic-chemistry.org

The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester or a related active methylene nitrile, and elemental sulfur in the presence of a basic catalyst, such as morpholine (B109124). wikipedia.orgresearchgate.net This reaction provides a direct route to poly-substituted 2-aminothiophene-3-carbonitriles. umich.edusciforum.net The versatility of the reactants allows for a wide range of substitution patterns on the thiophene ring.

While the standard Gewald reaction produces a 2-aminothiophene, obtaining the this compound structure directly via an MCR is more challenging and would require specifically designed starting materials that are not common. A potential, though less direct, route involves a two-step process: the initial synthesis of a suitable thiophene-3-carbonitrile derivative via an MCR, followed by a subsequent formylation step. Research has shown that a formyl group can be introduced onto a pre-formed thiophene ring using methods like the Vilsmeier-Haack-Arnold (VHA) formylation. researchgate.netresearchgate.net For instance, a VHA reagent has been used to selectively introduce a formyl group at the 5-position of certain 2-aminothiophene-3-carbonitrile (B183302) derivatives. researchgate.netresearchgate.net Directing this formylation to the 4-position would depend on the substitution pattern of the thiophene intermediate.

Table 1: Examples of 2-Aminothiophenes Synthesized via the Gewald Reaction This table illustrates the scope of the Gewald reaction in producing substituted thiophene-3-carbonitrile derivatives from various starting materials.

Carbonyl CompoundActive Methylene NitrileBase/CatalystProductYield (%)Reference(s)
CyclohexanoneMalononitrileMorpholine2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile85 researchgate.net
AcetoneEthyl CyanoacetateMorpholineEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate79 umich.edu
AcetophenoneMalononitrileAmmonium (B1175870) Acetate/THF2-Amino-4-phenylthiophene-3-carbonitrileN/A sciforum.net
CyclopentanoneMalononitrileL-Proline2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile92 organic-chemistry.org

Green Chemistry Approaches to the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of thiophenes. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Several green modifications of the Gewald reaction have been reported.

One significant advancement is the development of solvent-free reaction conditions. A study has demonstrated an efficient Gewald synthesis of tetrasubstituted 2-aminothiophenes by stirring the three components (ketone, ethyl cyanoacetate, and sulfur) with morpholine at room temperature without any solvent. This method offers moderate to excellent yields and simplifies product purification.

Microwave-assisted synthesis has also been applied to the Gewald reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. wikipedia.orgorganic-chemistry.org The use of alternative bases and catalysts is another area of research. For example, performing the Gewald reaction with an inorganic base in a tetrahydrofuran (THF)/water mixture has been shown to suppress the formation of byproducts. researchgate.net These greener protocols are directly applicable to the synthesis of the thiophene-3-carbonitrile core structure.

Table 2: Green Synthetic Approaches for the Gewald Reaction This table summarizes various environmentally friendly modifications to the Gewald reaction.

Green ApproachConditionsAdvantagesReference(s)
Solvent-FreeStirring of reactants with morpholine at room temperatureEliminates solvent waste, simple procedureN/A
Microwave-AssistedMicrowave irradiationReduced reaction times, improved yields wikipedia.orgorganic-chemistry.org
Alternative Base/SolventInorganic base (e.g., Triethylamine) in THF/waterSuppression of byproducts researchgate.net
Heterogeneous CatalysisN-Methylpiperazine-functionalized polyacrylonitrile (B21495) fiberCatalyst is easily recoverable and reusable organic-chemistry.org

Chemical Transformations and Derivatization Strategies of 4 Formylthiophene 3 Carbonitrile

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) in 4-formylthiophene-3-carbonitrile is a key site for electrophilic reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to many of the derivatization strategies for this molecule.

Nucleophilic Addition Reactions

Nucleophilic addition is one of the most important reactions of the aldehyde group, where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com The geometry of the carbonyl carbon changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized) during this process. libretexts.org The nature of the nucleophile determines whether the addition is reversible or irreversible. masterorganicchemistry.com

Common nucleophilic addition reactions for aldehydes include:

Addition of Hydride Reagents: Leads to the formation of primary alcohols.

Addition of Organometallic Reagents (e.g., Grignard reagents): Results in the formation of secondary alcohols.

Addition of Cyanide: Forms cyanohydrins, which are valuable synthetic intermediates. masterorganicchemistry.com

The reactivity of the aldehyde can be influenced by adjacent electron-withdrawing groups which increase the positive charge on the carbonyl carbon, thus enhancing the rate of nucleophilic attack. masterorganicchemistry.comlibretexts.org

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation is typically achieved using common oxidizing agents. For a similar compound, 3-formylthiophene-2-carbonitrile (B3190337), potassium permanganate (B83412) (KMnO₄) is used for this purpose.

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH). A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄), often used in an alcoholic solvent like methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. youtube.com

Table 1: Oxidation and Reduction Reactions of the Formyl Group

Reaction TypeReagent ExampleProduct Functional Group
OxidationKMnO₄Carboxylic Acid (-COOH)
ReductionNaBH₄, LiAlH₄Hydroxymethyl (-CH₂OH)

Condensation Reactions for Carbon-Carbon Bond Formation

Condensation reactions involving the aldehyde functionality are crucial for extending the carbon framework and constructing larger, more complex molecules. The Knoevenagel condensation is a prominent example. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.org The active methylene compounds used can include malonic acid, cyanoacetic acid, or their esters. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the activating groups, which can lead to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org Such reactions are pivotal in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.govalfa-chemistry.commdpi.com

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is another key functional handle in this compound. The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. lumenlearning.com

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can be attacked by strong nucleophiles. libretexts.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org

Furthermore, the nitrile group is a key participant in cyclization reactions to form fused heterocyclic systems. For example, derivatives of thieno[3,4-d]pyrimidine (B1628787) can be synthesized from thiophene (B33073) precursors bearing adjacent amino and cyano or amino and carboxylate groups. researchgate.netnih.govmdpi.com While this compound itself does not possess an amino group, its derivatization to introduce a nucleophilic center adjacent to the nitrile can pave the way for such cyclizations. The addition of nucleophiles to the nitrile is a known strategy for constructing condensed pyrid-2-ones. researchgate.net

Hydrolysis and Reduction of the Nitrile Group

Similar to the aldehyde group, the nitrile group can also be transformed into other functional groups through hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to either a carboxylic acid or an amide. lumenlearning.comchemistrysteps.com This can be achieved under either acidic or basic conditions, typically by heating under reflux. libretexts.org

Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl) converts the nitrile directly to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com An amide is formed as an intermediate in this process. chemistrysteps.com

Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) initially produces a carboxylate salt and ammonia. libretexts.orgsavemyexams.com Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Partial reduction of nitriles to aldehydes can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H), which forms an imine intermediate that is hydrolyzed during workup. libretexts.org

Table 2: Hydrolysis and Reduction Reactions of the Nitrile Group

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺, heat or 1. OH⁻, heat; 2. H₃O⁺Carboxylic Acid (-COOH) or Amide (-CONH₂)
ReductionLiAlH₄Primary Amine (-CH₂NH₂)

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can participate in various cycloaddition reactions, providing a pathway to more complex heterocyclic structures. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for creating 5-membered heterocyclic rings. nih.govyoutube.com The reaction between an organic nitrile and an azide (B81097), typically sodium azide, can be promoted by various catalysts or reaction conditions to yield the corresponding tetrazole derivative. nih.govorganic-chemistry.org

For instance, the synthesis of 5-substituted 1H-tetrazoles from nitriles is a well-established transformation. organic-chemistry.org In the context of this compound, this would involve the reaction of the cyano group with an azide source, leading to the formation of a thiophene ring substituted with a formyl group at the 4-position and a tetrazole ring at the 3-position. Such transformations are valuable in medicinal chemistry as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. nih.gov

Another type of cycloaddition involving nitriles is the reaction with nitrile oxides to form oxadiazoles, although this is less common than tetrazole formation. youtube.com Furthermore, recent developments have shown photoinduced [3+2] cycloaddition reactions between carbenes and nitriles to synthesize oxazole (B20620) derivatives. chemistryviews.org While specific examples involving this compound are not prevalent in the literature, the general reactivity of the nitrile group suggests its potential to undergo these and other cycloaddition reactions, such as those with nitrile imines or sydnones. The specific conditions for these reactions would need to be optimized, taking into account the electronic effects of the formyl and thiophene substituents.

Table 1: Potential Cycloaddition Reactions of the Nitrile Moiety

DipoleReagentProduct Heterocycle
Azide (N₃⁻)Hydrazoic acid or Sodium AzideTetrazole
Nitrile Oxide (R-CNO)Generated in situOxadiazole
CarbeneDiazo compounds (photolysis)Oxazole

Reactivity of the Thiophene Heterocycle

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene (B151609) towards electrophilic aromatic substitution. ucalgary.ca However, the reactivity and regioselectivity of this reaction on this compound are significantly influenced by the two deactivating substituents: the formyl (-CHO) group and the cyano (-CN) group. Both are electron-withdrawing groups, which generally deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta-position. masterorganicchemistry.comyoutube.com

In the case of this compound, the available positions for substitution are C2 and C5. The formyl group at C4 and the cyano group at C3 will exert their deactivating effects on these positions. Considering the directing effects, the C5 position is 'meta' to the cyano group at C3 and 'ortho' to the formyl group at C4. Conversely, the C2 position is 'ortho' to the cyano group at C3 and further away from the formyl group. The interplay of these electronic effects will determine the precise outcome of substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

For example, in nitration reactions of substituted benzenes with deactivating groups, the meta-product is often favored. libretexts.org By analogy, for this compound, substitution would be expected to occur preferentially at the position least deactivated by the combined influence of the two electron-withdrawing groups. Precise prediction requires consideration of the resonance structures of the intermediates, but it is plausible that substitution at the C5 position would be the major outcome in many electrophilic aromatic substitution reactions. pearson.com

Table 2: Expected Products of Electrophilic Aromatic Substitution

ReactionReagentsExpected Major Product
NitrationHNO₃/H₂SO₄4-Formyl-2-nitrothiophene-3-carbonitrile or 4-Formyl-5-nitrothiophene-3-carbonitrile
BrominationBr₂/FeBr₃2-Bromo-4-formylthiophene-3-carbonitrile or 5-Bromo-4-formylthiophene-3-carbonitrile
Friedel-Crafts AcylationRCOCl/AlCl₃Likely low yield due to deactivation

Metal-Catalyzed Cross-Coupling Reactions at Thiophene Positions

To introduce substituents at specific positions on the thiophene ring, particularly when direct electrophilic substitution is difficult or yields mixtures of isomers, metal-catalyzed cross-coupling reactions are an invaluable tool. nih.govchemrxiv.org These reactions typically involve the coupling of a halogenated or organometallic thiophene derivative with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium or nickel. nih.govthieme-connect.de

For this compound, this would first require the introduction of a halogen (e.g., bromine or iodine) at one of the available thiophene carbon atoms (C2 or C5) via electrophilic halogenation. This halogenated intermediate can then participate in a variety of cross-coupling reactions. For example, a Suzuki coupling would allow for the introduction of an aryl or vinyl group, a Sonogashira coupling would introduce an alkynyl group, and a Heck coupling would introduce an alkene. These reactions offer a high degree of control and functional group tolerance.

The specific conditions for these cross-coupling reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for the specific substrates being used. The presence of the formyl and cyano groups could potentially influence the catalytic cycle, but the versatility of modern cross-coupling methods generally allows for the successful synthesis of a wide range of derivatives. chemrxiv.org

Ring-Opening and Rearrangement Reactions

Thiophene rings, particularly when activated by certain substituents, can undergo ring-opening reactions under specific conditions. nih.govbeilstein-journals.orgsciencegate.appresearchgate.netresearchgate.net These reactions can be initiated by strong nucleophiles or bases. For instance, the reaction of substituted thiophenes with organolithium reagents has been shown to lead to ring-opening. beilstein-journals.org In the context of this compound, the electron-withdrawing nature of the formyl and cyano groups could potentially make the thiophene ring more susceptible to nucleophilic attack, which could be a prelude to a ring-opening event.

Rearrangement reactions of the thiophene ring itself are less common but can occur under thermal or photochemical conditions, or in the presence of strong acids or bases, often leading to the formation of isomeric thiophenes or other heterocyclic systems.

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The presence of three distinct reactive sites in this compound—the formyl group, the nitrile group, and the thiophene ring—makes it an ideal substrate for cascade or tandem reactions. nih.govrsc.org These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient for the rapid construction of complex molecular architectures. nih.gov

A hypothetical cascade reaction could be initiated at the formyl group, for example, through a condensation reaction with an active methylene compound. The resulting intermediate could then undergo an intramolecular cyclization involving the nitrile group, leading to a fused heterocyclic system. The Gewald reaction, a well-known multicomponent reaction for the synthesis of 2-aminothiophenes, demonstrates the potential for cascade processes involving thiophene formation. While this compound would be the product of such a reaction, its functional groups could be used to initiate further cascades.

For instance, a tandem reaction could involve an initial nucleophilic addition to the formyl group, followed by a cyclization onto the nitrile. nih.gov Alternatively, a reaction could be designed to first functionalize the thiophene ring via a cross-coupling reaction, with the newly introduced group then participating in a subsequent intramolecular reaction with either the formyl or nitrile moiety. The development of such cascade reactions for this compound would be a powerful strategy for the efficient synthesis of diverse and complex heterocyclic libraries.

Role of 4 Formylthiophene 3 Carbonitrile As a Synthetic Building Block

Precursor in the Synthesis of Substituted Thiophene (B33073) Derivatives

The dual reactivity of 4-formylthiophene-3-carbonitrile enables its use as a foundational element in the synthesis of a wide array of substituted thiophene derivatives. The formyl and nitrile moieties can be selectively or sequentially modified to introduce new functional groups and build molecular complexity.

The 2-aminothiophene motif, which can be derived from precursors like this compound, is a key component in various biologically active molecules and serves as a starting point for a multitude of thiophene-containing heterocycles. nih.gov For instance, the presence of both a cyano group and an amino group (often introduced via reactions involving the formyl group) on a thiophene ring provides two reactive sites for further chemical elaborations. sciforum.net This dual functionality is highly valuable for creating diverse substitution patterns on the thiophene core.

The formyl group can undergo standard aldehyde reactions such as oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or can participate in condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be a key participant in cyclization reactions to form fused rings.

Reaction Type Reagents/Conditions Resulting Functional Group Significance
OxidationPotassium Permanganate (B83412) (KMnO4)Carboxylic AcidCreates a new site for amide or ester formation.
ReductionSodium Borohydride (B1222165) (NaBH4)Hydroxymethyl GroupIntroduces a primary alcohol for further functionalization.
CondensationAmines, Active Methylene (B1212753) CompoundsImines, AlkenesExtends the carbon skeleton and introduces new substituents.
Nitrile HydrolysisAcid or Base CatalysisCarboxylic Acid / AmideConverts the nitrile into other important functional groups.

This table illustrates some of the fundamental transformations possible with the functional groups present in this compound, leading to a variety of substituted thiophenes.

Applications in the Construction of Fused Heterocyclic Systems

A significant application of this compound is in the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with another ring. These fused systems are of great interest in medicinal chemistry. Thieno[3,2-d]pyrimidines, for example, are a class of fused heterocycles that have been synthesized from thiophene precursors and are known to exhibit a wide range of biological activities. bibliomed.org

The synthesis of these fused systems often involves the strategic reaction of the formyl and nitrile groups. For example, a common strategy involves the condensation of the formyl group with a suitable reagent, followed by an intramolecular cyclization involving the nitrile group. This approach allows for the efficient construction of bicyclic structures. Thieno[2,3-d]pyrimidines have been synthesized and investigated for their potential as kinase inhibitors, demonstrating the therapeutic relevance of such fused systems. nih.gov While the starting materials may differ slightly, the principles of using a cyano-functionalized thiophene to build fused pyrimidine (B1678525) rings are well-established.

Multicomponent reactions (MCRs) represent an efficient method for assembling complex heterocyclic frameworks, including fused systems. researchgate.netnih.gov These reactions allow for the formation of several new bonds in a single operation, often leading to high levels of molecular diversity. The reactivity of this compound makes it an excellent candidate for participation in such MCRs to generate fused heterocycles.

Fused System Synthetic Strategy Key Precursor Features Reference Example
Thieno[3,2-d]pyrimidinesCyclocondensation reactions3-Aminothiophene-2-carboxylate derivativesSynthesis from methyl 3-aminothiophene-2-carboxylate and isocyanates. bibliomed.org
Thieno[2,3-d]pyrimidinesCyclization of 2-aminothiophene derivatives2-Amino and 3-cyano/carboxylate groupsSynthesis from 2-aminothiophene-3-carboxylate esters. nih.gov
Indole-fused heterocyclesMulticomponent Reactions (MCRs)Reactive functional groups for cascade reactionsMCRs for modular assembly of indole-fused seven-membered heterocycles. rsc.org

This table provides examples of fused heterocyclic systems and the general synthetic strategies, highlighting the importance of functionalized thiophenes as precursors.

Intermediate in the Preparation of Advanced Organic Scaffolds

Beyond simple fused systems, this compound serves as a crucial intermediate in the creation of more complex and advanced organic scaffolds. These scaffolds often form the core structures of molecules designed for specific biological targets or material science applications. The thiophene ring itself is considered a privileged scaffold in medicinal chemistry. nih.gov

The ability to build upon the this compound framework allows for the development of molecules with precise three-dimensional arrangements of functional groups. For instance, it can be used to synthesize precursors for thieno[2,3-b]thiopyran-4-one (B13878582) derivatives, which are another class of sulfur-containing fused heterocycles. researchgate.net The synthesis of such complex scaffolds often relies on a sequence of reactions that leverage the reactivity of both the formyl and nitrile groups.

Contributions to Chemical Library Synthesis

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is essential for high-throughput screening. This compound is an ideal starting material for combinatorial chemistry and the synthesis of such libraries. researchgate.net

Its bifunctional nature allows for the introduction of at least two points of diversity. By reacting the formyl group with a variety of reagents and subsequently modifying or cyclizing the nitrile group with another set of diverse reactants, a large library of related but distinct molecules can be rapidly synthesized. Multicomponent reactions, for which this compound is well-suited, are particularly powerful tools in diversity-oriented synthesis. researchgate.netnih.gov This approach enables the efficient exploration of chemical space around the thiophene scaffold to identify compounds with desired properties.

Computational and Theoretical Investigations of 4 Formylthiophene 3 Carbonitrile

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule governs its stability, reactivity, and optical properties. For 4-formylthiophene-3-carbonitrile, computational analysis focuses on the distribution of electrons and the energies of its molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs).

Detailed research findings indicate that the electronic properties of thiophene (B33073) derivatives are heavily influenced by the nature and position of substituents. Theoretical calculations, often employing DFT with basis sets like B3LYP/6-31G(d) or higher, are used to determine the geometries and electronic characteristics of these molecules. researchgate.netresearchgate.net

The key components of FMO analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated within the framework of conceptual DFT. mdpi.com These descriptors provide a quantitative measure of chemical reactivity.

Table 1: Key Global Reactivity Descriptors from Conceptual DFT

DescriptorFormulaInterpretation
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2The ability of an atom or molecule to attract electrons. mdpi.com
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2Resistance to change in electron distribution or charge transfer. mdpi.com
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates a higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons.

This table is generated based on established principles of conceptual DFT and is for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathways, characterize transition states, and calculate activation energies, providing a detailed narrative of the chemical transformation. nih.gov

For a molecule like this compound, computational studies can predict its behavior in various reactions. For instance, in reactions involving nucleophilic attack at the formyl carbon, DFT calculations can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent reaction steps.

Studies on analogous systems, such as the reaction of cyanothioacrylamides to form dihydrothiophenes, demonstrate the power of this approach. nih.gov In such studies, the entire reaction process is broken down into a sequence of elementary steps. For each step, the structures of reactants, intermediates, transition states, and products are optimized, and their energies are calculated. The activation energy is determined by the energy difference between the reactants and the transition state.

A hypothetical reaction mechanism for this compound could involve the following computationally investigated steps.

Table 2: Hypothetical Reaction Pathway Analysis via Computational Modeling

Reaction StepDescriptionComputational Insight
1. Nucleophilic Addition A nucleophile attacks the electrophilic carbon of the formyl group.DFT calculations can optimize the geometry of the transition state (e.g., TS1) and the resulting anionic intermediate (I1). The calculated activation energy (ΔE‡) indicates the kinetic feasibility of this step. nih.gov
2. Proton Transfer The intermediate is protonated, often by a solvent molecule or a weak acid.Modeling can show the most likely proton source and the energy barrier associated with the transfer.
3. Further Reaction/Cyclization The nitrile group or the thiophene ring participates in a subsequent reaction, potentially an intramolecular cyclization.The potential energy surface can be scanned to find the lowest energy path for ring closure, identifying the corresponding transition state (e.g., TS2) and the stability of the cyclized product. nih.gov

This table illustrates the application of computational methods to reaction mechanisms based on principles from related systems.

Conformational Analysis and Tautomerism Studies

Conformational Analysis

The spatial arrangement of atoms in a molecule can significantly affect its physical and chemical properties. For this compound, a key conformational feature is the orientation of the formyl group relative to the thiophene ring, determined by the rotation around the C4-C(formyl) single bond. This rotation gives rise to two primary planar conformers: the S,O-cis and S,O-trans forms.

Computational studies on the parent compound, 3-formylthiophene, have been performed using ab-initio molecular orbital methods. rsc.org These studies consistently show that the S,O-trans conformer is energetically more stable than the S,O-cis conformer. The relative stability is understood as a delicate balance between conjugative effects, which favor planarity, and electrostatic interactions between the atoms of the formyl group and the thiophene ring. rsc.org The presence of the additional cyano group at the 3-position in this compound would further influence these interactions, though the preference for the trans-like conformer is expected to persist.

Table 3: Calculated Relative Energies for Conformers of 3-Formylthiophene

ConformerBasis SetCalculated Energy Difference (kJ/mol)More Stable Form
S,O-cis vs S,O-transSTO-3G1.17trans
S,O-cis vs S,O-trans4-31G3.51trans
S,O-cis vs S,O-trans6-31G4.60trans

Data sourced from ab-initio MO calculations on 3-formylthiophene. rsc.org The energy difference represents E(cis) - E(trans). A positive value indicates the trans conformer is more stable.

Tautomerism Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. Aldehydes and ketones can exist in equilibrium with their corresponding enol forms, a phenomenon known as keto-enol tautomerism. masterorganicchemistry.com For this compound, the "keto" form is the aldehyde itself. An "enol" tautomer could potentially form by the migration of a proton from the C5 position of the thiophene ring to the formyl oxygen, creating a C=C double bond within the ring and an O-H group.

The position of the keto-enol equilibrium is highly dependent on factors such as solvent polarity and the possibility of forming stable intramolecular hydrogen bonds. nih.govorientjchem.org While for most simple aldehydes the keto form is overwhelmingly favored, the electronic effects of the thiophene ring and the cyano group could influence this equilibrium. masterorganicchemistry.com Computational methods are ideally suited to investigate this. DFT calculations can be used to compute the total energies of both the keto and potential enol tautomers. The difference in their calculated energies reveals their relative stabilities and allows for the prediction of the equilibrium constant. orientjchem.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of chemical compounds based on their molecular structure. chemrxiv.org These models establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined reactivity parameter.

The development of a QSRR model is a data-driven process. nih.gov For a series of related thiophene derivatives, one would first calculate a wide range of molecular descriptors. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies, electrophilicity index. mdpi.com

Steric: Molecular volume, surface area, specific bond lengths or angles.

Topological: Descriptors based on the 2D graph of the molecule.

Quantum Chemical: A variety of parameters derived from the molecular wavefunction.

Once the descriptors are calculated, statistical methods like multivariate linear regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to a known measure of reactivity (e.g., reaction rate constant, equilibrium constant). nih.govchemrxiv.org

Table 4: Potential Descriptors for a QSRR Model of Thiophene Derivatives

Descriptor ClassSpecific Descriptor ExampleRelevance to Reactivity
Quantum Chemical HOMO Energy (EHOMO)Relates to the molecule's ability to act as a nucleophile or electron donor.
Quantum Chemical LUMO Energy (ELUMO)Relates to the molecule's ability to act as an electrophile or electron acceptor.
Electronic Mulliken Atomic Charge on C4Indicates the electrophilicity of the carbon atom attached to the formyl group.
Electronic Dipole MomentReflects the overall polarity of the molecule, influencing interactions with polar reagents and solvents.
Structural C=O Bond LengthCan correlate with the reactivity of the carbonyl group.

This table lists examples of descriptors that could be used to build a QSRR model for predicting the reactivity of substituted thiophenes.

By developing a robust QSRR model, chemists can predict the reactivity of new, yet-to-be-synthesized derivatives of this compound, thereby guiding synthetic efforts toward molecules with desired properties and accelerating the discovery process. nih.gov

Future Directions and Emerging Research Avenues for 4 Formylthiophene 3 Carbonitrile

Development of Novel Catalytic Synthetic Routes

The synthesis of polysubstituted thiophenes like 4-formylthiophene-3-carbonitrile traditionally relies on established methods such as the Gewald reaction, which produces 2-aminothiophenes. umich.eduwikipedia.org However, future research is focusing on the development of more efficient, selective, and versatile catalytic routes. These novel strategies aim to overcome the limitations of classical methods, which can sometimes require harsh conditions or stoichiometric reagents.

Emerging catalytic approaches that could be applied to the synthesis of this compound include:

Metal-Catalyzed Cross-Coupling and C-H Functionalization: Modern synthetic chemistry has seen a surge in the use of transition metals like palladium, copper, and rhodium to construct complex molecules. organic-chemistry.orgnih.gov For this compound, this could involve the direct C-H arylation or formylation of a pre-functionalized thiophene-3-carbonitrile core. Alternatively, cross-coupling reactions could be employed to introduce the cyano and formyl groups onto a thiophene (B33073) ring. These methods offer high regioselectivity and can accommodate a wide range of functional groups. nih.gov

Metal-Free Catalytic Systems: To enhance the sustainability of the synthesis, metal-free approaches are gaining traction. nih.gov These methods often utilize organocatalysts or elemental reagents like sulfur in innovative ways to construct the thiophene ring. organic-chemistry.orgnih.gov For instance, novel protocols using inexpensive and safe thiol surrogates could provide environmentally benign pathways to thiophene derivatives. organic-chemistry.org

Improvements to Classical Reactions: The Gewald synthesis, a cornerstone of thiophene chemistry, is also a subject of innovation. umich.eduresearchgate.netorganic-chemistry.org Research into microwave-assisted Gewald reactions has already demonstrated significant reductions in reaction times and improvements in yields. wikipedia.orgresearchgate.net Further development could involve new catalytic systems to broaden the substrate scope and improve the efficiency of this powerful multicomponent reaction.

Table 1: Comparison of Potential Catalytic Strategies for this compound Synthesis

Catalytic Strategy Potential Advantages Potential Challenges Key Catalysts/Reagents
Metal-Catalyzed C-H Functionalization High atom economy, direct introduction of functional groups. Catalyst cost and toxicity, requirement for directing groups. Palladium, Rhodium, Copper complexes.
Cross-Coupling Reactions High selectivity, broad functional group tolerance. Pre-functionalization of substrates required, potential for metal contamination. Palladium catalysts (e.g., Pd(PPh₃)₄), Copper catalysts.
Metal-Free Synthesis Reduced metal toxicity, lower cost, greener processes. May require harsher conditions, potentially lower selectivity. Organocatalysts (e.g., DMAP, DABCO), Elemental Sulfur (S₈), Potassium Sulfide (K₂S). organic-chemistry.org
Microwave-Assisted Gewald Reaction Drastically reduced reaction times, often higher yields. Scalability can be an issue, requires specialized equipment. Basic catalysts (amines), Elemental Sulfur. wikipedia.orgresearchgate.net

Exploration of Bio-inspired and Sustainable Transformations

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. benthamdirect.comeurekaselect.com For this compound, this translates to a search for transformations that are inspired by nature and minimize environmental impact.

Future research in this area will likely focus on:

Use of Greener Solvents: Moving away from traditional volatile organic solvents is a key goal. Research has shown the potential of using ionic liquids or deep eutectic solvents for thiophene synthesis, which can be less hazardous and potentially recyclable. rsc.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. While not yet widely applied to complex thiophene synthesis, future work could explore the use of engineered enzymes for selective functionalization of the thiophene ring.

Renewable Feedstocks: A long-term goal is to produce valuable chemicals from renewable resources rather than fossil fuels. Research into the conversion of lignocellulosic biomass into chemical building blocks is a promising avenue. mdpi.com It is conceivable that future synthetic routes to thiophene precursors could start from biomass-derived platform molecules.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. Multicomponent reactions, like the Gewald synthesis, are inherently atom-economical and will continue to be a focus of development. umich.edursc.org

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow processing represents a paradigm shift in chemical manufacturing. sci-hub.seresearchgate.net Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved reproducibility, and seamless integration of multiple synthetic and purification steps. sci-hub.senih.govdurham.ac.uk

For a molecule like this compound, integration into flow platforms could involve:

Continuous Synthesis: The entire synthetic sequence could be performed in a continuous microreactor or packed-bed reactor system. durham.ac.ukresearchgate.net This allows for the safe handling of potentially hazardous intermediates and reagents. For example, the in-situ generation of unstable reagents like acetyl nitrate (B79036) has been successfully demonstrated in flow for the synthesis of other heterocycles. nih.gov

Automated Optimization: Flow chemistry systems can be coupled with automated feedback loops and online analysis to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) and identify optimal parameters for yield and purity. researchgate.net

Telescoped Synthesis: Multiple reaction steps can be "telescoped" into a single, uninterrupted sequence without the need for isolating intermediates. uc.ptnih.gov This significantly reduces waste, manual labor, and processing time. The synthesis of complex drug-like molecules has been achieved using such automated, multi-step flow systems. nih.gov

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

Feature Benefit in Flow Chemistry Contrast with Batch Processing
Heat Transfer Superior heat exchange due to high surface-area-to-volume ratio. researchgate.net Inefficient heat transfer can lead to hot spots and side reactions.
Safety Small reactor volumes minimize the risk of runaway reactions. sci-hub.se Large volumes of hazardous materials increase safety risks.
Scalability Scaling up is achieved by running the system for longer or by numbering-up reactors. researchgate.net Scaling up often requires complete re-optimization of reaction conditions.
Process Control Precise control over temperature, pressure, and residence time. nih.gov Difficult to maintain uniform conditions throughout a large vessel.
Integration Synthesis, workup, and analysis can be integrated into a single continuous process. researchgate.netdurham.ac.uk Steps are discrete, requiring manual intervention and isolation of intermediates.

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for developing robust and efficient synthetic processes. Advanced analytical techniques that provide real-time data are becoming indispensable tools for chemical research and development. rsc.orgacs.org

For the synthesis of this compound, these techniques can be applied for:

Real-Time Reaction Monitoring: Instead of relying on traditional offline analysis (like TLC or GC-MS of quenched aliquots), reactions can be monitored in real-time. This provides immediate feedback on the consumption of reactants and the formation of products and intermediates.

Mechanistic Elucidation: By identifying and tracking transient intermediates, these techniques can provide invaluable insights into the reaction mechanism. nih.gov This knowledge is critical for overcoming reaction bottlenecks and optimizing conditions.

Key technologies for advanced characterization include:

Spectroscopic Methods: Techniques like in-situ Infrared (IR), Raman, and UV-Visible spectroscopy can track the concentration of functional groups and chromophores in real-time. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR): FlowNMR spectroscopy allows for non-invasive, real-time monitoring of reactions, providing detailed structural information on all species in the reaction mixture. rsc.org

Mass Spectrometry (MS): Various mass spectrometry techniques, such as Extractive Electrospray Ionization (EESI-MS) and Direct Analysis in Real Time (DART-MS), can be used for the on-line monitoring of reaction progress, even in complex, heterogeneous mixtures. nih.govrsc.org These methods are highly sensitive and selective. acs.org

Table 3: Advanced Characterization Techniques for Monitoring the Synthesis of this compound

Technique Information Provided Application
FlowNMR Spectroscopy Real-time concentrations of reactants, intermediates, and products; structural information. Kinetic analysis, mechanistic studies, process optimization. rsc.org
In-situ IR/Raman Spectroscopy Changes in functional groups (e.g., C=O, C≡N). Tracking reaction conversion, endpoint determination. rsc.org
Online Mass Spectrometry (e.g., EESI-MS) Highly sensitive detection of reactants, products, and intermediates. Real-time validation of proposed intermediates, rapid reaction profiling. nih.gov

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-formylthiophene-3-carbonitrile, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of this compound typically involves formylation of a thiophene precursor. A widely used method is the Vilsmeier-Haack reaction , where a thiophene derivative (e.g., 3-cyanothiophene) reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) .
Key Steps:

  • Reagent Ratios: Optimal POCl₃:DMF molar ratios (e.g., 1:1.2) ensure efficient formylation without over-oxidation.
  • Purification: Recrystallization from ethanol or methanol yields high-purity product (≥95% by HPLC).
    Table 1: Example Reaction Conditions
PrecursorReagentsTemperatureYield (%)
3-CyanothiopheneDMF, POCl₃0–5°C70–85

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
The electron-withdrawing cyano (-CN) and formyl (-CHO) groups at positions 3 and 4 create an electron-deficient thiophene ring, enhancing susceptibility to nucleophilic attacks. For example:

  • Amino Group Addition: The formyl group reacts with amines (e.g., benzylamine) via Schiff base formation, requiring anhydrous conditions and catalytic acetic acid .
  • Steric Effects: Bulky substituents on the thiophene ring (e.g., biphenyl groups) reduce reaction rates due to steric hindrance, as observed in analogs like 2-amino-4-biphenylthiophene-3-carbonitrile .
    Contradictions: Conflicting reports on yields (e.g., 60–90% for similar compounds) suggest solvent polarity and temperature sensitivity. Systematic control experiments (e.g., varying solvents from THF to DCM) are recommended .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The formyl proton appears as a singlet at δ 9.8–10.2 ppm.
    • ¹³C NMR: Carbonitrile (C≡N) resonates at δ 115–120 ppm, while the formyl carbon appears at δ 190–195 ppm .
  • X-ray Crystallography: Resolves bond lengths (e.g., C=O: ~1.21 Å) and confirms regiochemistry, as seen in analogs like 2-[(4-chlorobenzylidene)amino]-thiophene derivatives .
    Table 2: Typical Spectral Data
TechniqueKey Peaks
IRν(C≡N): 2220 cm⁻¹; ν(C=O): 1680 cm⁻¹
MS (EI)[M+H]⁺: m/z 151.03

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Derivatives are docked into enzyme active sites (e.g., kinase domains) using software like AutoDock Vina. For example, analogs with trifluoromethyl groups show enhanced binding affinity (ΔG = -8.2 kcal/mol) due to hydrophobic interactions .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) validate binding modes .
    Contradictions: Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ values) may arise from solvation effects. Hybrid QM/MM methods improve accuracy .

Basic: What are the primary applications of this compound in materials science?

Methodological Answer:

  • Dye Synthesis: The compound serves as a precursor for azo dyes. The electron-withdrawing -CN and -CHO groups stabilize π-conjugated systems, enabling tunable absorption in the visible spectrum (λmax 450–550 nm) .
  • Polymer Chemistry: Incorporation into conductive polymers (e.g., polythiophenes) enhances electron mobility (up to 10⁻² cm²/V·s) for organic electronics .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Methodological Answer:
Discrepancies in catalytic yields (e.g., Pd-catalyzed Suzuki couplings: 50–95%) often stem from:

  • Ligand Effects: Bulky phosphine ligands (e.g., P(t-Bu)₃) improve stability but may reduce accessibility to the catalytic site.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) favor oxidative addition but may deactivate catalysts. Systematic screening using DoE (Design of Experiments) is advised .
    Table 3: Catalytic Conditions Comparison
CatalystLigandSolventYield (%)
Pd(OAc)₂PPh₃Toluene65
PdCl₂XPhosDMF88

Key Considerations for Researchers

  • Contradictions Addressed: Substituent effects, solvent dependencies, and computational vs. experimental discrepancies require rigorous validation.
  • Advanced Tools: Techniques like in situ FTIR and high-throughput screening accelerate reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.